Cas no 84392-17-6 (2-[4-(trifluoromethyl)phenyl]benzoic acid)

2-[4-(trifluoromethyl)phenyl]benzoic acid structure
84392-17-6 structure
상품 이름:2-[4-(trifluoromethyl)phenyl]benzoic acid
CAS 번호:84392-17-6
MF:C14H9F3O2
메가와트:266.215274572372
MDL:MFCD00075353
CID:60692
PubChem ID:55251

2-[4-(trifluoromethyl)phenyl]benzoic acid 화학적 및 물리적 성질

이름 및 식별자

    • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
    • 4-(Trifluoromethyl)biphenyl-2-carboxylic acid
    • xenalipin
    • RARECHEM AL BO 1014
    • 4'-(TRIFLUOROMETHYL)-2-BIPHENYLCARBOXYLIC ACID
    • 4'-(TRIFLUOROMETHYL)[1,1'-BIPHENYL]-2-CARBOXYLIC ACID
    • 4'-TRIFLUOROMETHYL-BIPHENYL-2-CARBOXYLIC ACID
    • AKOS BAR-0249
    • Xenalipine
    • 4'-(Trifluoromethyl)biphenyl-2-carboxylic acid
    • 2-[4-(trifluoromethyl)phenyl]benzoic acid
    • 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid
    • 4-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
    • 2-(4-Trifluoromethylphenyl)benzoic acid
    • [1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4'-(TRIFLUOROMETHYL)-
    • 28W00I603X
    • NCGC00166
    • 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid (ACI)
    • 4′-(Trifluoromethyl)-2-biphenylcarboxylic acid
    • BW 207U
    • BRD-K99506538-001-03-8
    • 4'-(trifluoromethyl)-1,1'-biphenyl-2carboxylic acid
    • Xenalipin (USAN)
    • 4'-Trifluoromethyl-2-biphenylcarboxylic acid
    • HMS1405M07
    • SCHEMBL133087
    • 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid, 97%
    • (1,1-BIPHENYL)-2-CARBOXYLIC ACID, 4-(TRIFLUOROMETHYL)-
    • 4 inverted exclamation mark -(Trifluoromethyl)biphenyl-2-carboxylic Acid
    • DTXCID8026565
    • NCGC00166227-01
    • Xenalipinum [Latin]
    • 4'-Trifluoromethyl-2-biphenyl carboxylic acid
    • Enamine_004143
    • AB02871
    • SR-01000944798-1
    • 4'-Trifluoromethyl-biphenyl-carboxylic acid
    • 4-'(trifluoromethyl)-1,1'-biphenyl-2-carboxylic acid
    • 4-(TRIFLUOROMETHYL)-2-BIPHENYLCARBOXYLIC ACID
    • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylicacid
    • 4'-trifluoromethylbiphenyl-2-carboxylic acid
    • (1,1'-Biphenyl)-2-carboxylic acid, 4'-(trifluoromethyl)-
    • SY024670
    • EN300-16990
    • SR-01000944798
    • Xenalipina [Spanish]
    • Tox21_112359
    • AKOS000118885
    • 84392-17-6
    • UNII-28W00I603X
    • Xenalipine [French]
    • CS-0022404
    • XENALIPIN [USAN]
    • T3231
    • Xenalipinum
    • DTXSID0046565
    • Xenalipin [USAN:INN]
    • MFCD00075353
    • NS00122322
    • PS-7314
    • XENALIPIN [INN]
    • J-513908
    • BW-207U
    • BCP19959
    • Q27254352
    • Tox21_112359_1
    • D06336
    • Xenalipina
    • CHEMBL2104509
    • Z56854445
    • HY-34781
    • CAS-84392-17-6
    • NCGC00166227-02
    • 4'-(trifluoromethyl)-1,1'-biphenyl-2-carboxylic acid
    • MDL: MFCD00075353
    • 인치: 1S/C14H9F3O2/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19)
    • InChIKey: IQOMYCGTGFGDFN-UHFFFAOYSA-N
    • 미소: O=C(C1C(C2C=CC(C(F)(F)F)=CC=2)=CC=CC=1)O
    • BRN: 7577560

계산된 속성

  • 정밀분자량: 266.05500
  • 동위원소 질량: 266.055464
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 19
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 319
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.8
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 37.3

실험적 성질

  • 색과 성상: 고체
  • 밀도: 1.326
  • 융해점: 169.0 to 173.0 deg-C
  • 비등점: 335.8°C at 760 mmHg
  • 플래시 포인트: 156.9°C
  • PSA: 37.30000
  • LogP: 4.07060
  • 용해성: 미확정

2-[4-(trifluoromethyl)phenyl]benzoic acid 보안 정보

2-[4-(trifluoromethyl)phenyl]benzoic acid 세관 데이터

  • 세관 번호:2916399090
  • 세관 데이터:

    ?? ?? ??:

    2916399090

    개요:

    2916399090 기타 방향족 일원 카르복실산.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

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    ?? ??, ?? ??,,,, 아크릴산 \ 아크릴산 에스테르 또는 에스테르는 잘 포장해야 한다

    요약:

    2916399090 기타 방향족 일원 카르복실산 및 그 산무수화물, 할로겐화물, 과산화물, 과산소산 및 그 파생물 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:30.0%

2-[4-(trifluoromethyl)phenyl]benzoic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-16990-1.0g
4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
84392-17-6 97%
1g
$0.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA131-5G
2-[4-(trifluoromethyl)phenyl]benzoic acid
84392-17-6 95%
5g
¥ 237.00 2023-04-13
Chemenu
CM255252-100g
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
84392-17-6 95+%
100g
$295 2022-06-10
TRC
T790080-5g
4'-(Trifluoromethyl)-2-biphenylcarboxylic Acid
84392-17-6
5g
$ 160.00 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3231-5g
2-[4-(trifluoromethyl)phenyl]benzoic acid
84392-17-6 98.0%(GC&T)
5g
¥650.0 2022-06-10
Alichem
A019065127-250mg
4-(Trifluoromethyl)-2'-biphenylcarboxylic acid
84392-17-6 98%
250mg
$686.80 2023-08-31
Alichem
A019065127-1g
4-(Trifluoromethyl)-2'-biphenylcarboxylic acid
84392-17-6 98%
1g
$1786.10 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T75600-25g
4-(Trifluoromethyl)-[1,1-biphenyl]-2-carboxylic acid
84392-17-6 98%
25g
¥251.0 2023-09-06
abcr
AB134735-1 g
4-(Trifluoromethyl)-2'-biphenylcarboxylic acid, 97%; .
84392-17-6 97%
1g
€70.20 2022-06-12
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
31R0004-500mg
4'-Trifluoromethyl-biphenyl-2-carboxylic acid
84392-17-6 97%
500mg
¥96.18 2025-01-20

2-[4-(trifluoromethyl)phenyl]benzoic acid 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Dichloromethane
1.2 Reagents: Thionyl chloride
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Butyllithium ,  Zinc chloride Solvents: Tetrahydrofuran
2.2 Catalysts: Iodo[4-(trifluoromethyl)phenyl]bis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
2.3 Reagents: Water Solvents: Diethyl ether
2.4 Reagents: Hydrochloric acid
2.5 Reagents: Sodium hydroxide
참조
Synthesis of carbon-14 labeled xenalipin, a potential hypolipidemic agent
Hill, John A.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1992, 31(12), 1011-17

합성회로 2

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  3-Aminobenzoic acid ,  Quinone Catalysts: Palladium diacetate Solvents: 1,4-Dioxane ;  48 h, 90 °C
2.1 -
참조
Suzuki-Miyaura Type Regioselective C-H Arylation of Aromatic Aldehydes by a Transient Directing Strategy
Chao, Bao; et al, Organic Letters, 2023, 25(37), 6823-6829

합성회로 3

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
The nickel(I) catalyzed coupling of a diarylzinc with an aryl chloride in the synthesis of xenalipin
Eaddy, John F., Organic Preparations and Procedures International, 1995, 27(3), 367-72

합성회로 4

반응 조건
1.1 Reagents: Butyllithium ,  Zinc chloride Solvents: Tetrahydrofuran
1.2 Catalysts: Iodo[4-(trifluoromethyl)phenyl]bis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
1.3 Reagents: Water Solvents: Diethyl ether
1.4 Reagents: Hydrochloric acid
1.5 Reagents: Sodium hydroxide
참조
Synthesis of carbon-14 labeled xenalipin, a potential hypolipidemic agent
Hill, John A.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1992, 31(12), 1011-17

합성회로 5

반응 조건
1.1 Reagents: Oxygen Catalysts: Hydrochloric acid ,  6-Bromobenzothiazole Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Light-Promoted Chlorine-Radical-Mediated Oxidation of Benzylic C(sp3)-H Bonds utilizing Air as Oxidant
Xu, Ning; et al, Advanced Synthesis & Catalysis, 2023, 365(2), 142-147

합성회로 6

반응 조건
참조
Unveiling the potency of a phenalenyl-based photocatalyst for intramolecular dehydrogenative lactonization
Sen, Partha Pratim; et al, Organic Chemistry Frontiers, 2024, 11(1), 106-112

합성회로 7

반응 조건
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium
1.2 Reagents: Titanium ethoxide Solvents: Tetrahydrofuran ;  rt; 1 h, rt → 0 °C
1.3 0.5 h, rt
1.4 Reagents: Oxygen Catalysts: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  10 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Room-temperature cobalt-catalyzed arylation of aromatic acids: overriding the ortho-selectivity via the oxidative assembly of carboxylate and aryl titanate reagents using oxygen
Liu, Kun-Ming; et al, Organic & Biomolecular Chemistry, 2016, 14(5), 1593-1598

합성회로 8

반응 조건
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water
참조
Suzuki cross-coupling of arylboronic acids mediated by a hydrosoluble Pd(0)/TPPTS catalyst
Dupuis, C.; et al, Tetrahedron Letters, 2001, 42(37), 6523-6526

합성회로 9

반응 조건
1.1 Catalysts: Palladium diacetate Solvents: Water ;  5 min, rt
1.2 Reagents: Potassium hydroxide ;  1 h, rt → 75 °C; 4 h, 75 °C
참조
An improved protocol for ligandless Suzuki-Miyaura coupling in water
Korolev, Dmitrii N.; et al, Tetrahedron Letters, 2006, 47(25), 4225-4229

합성회로 10

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Acetonitrile ,  Water ;  rt → 60 °C; overnight, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 50 °C; overnight, 50 °C
참조
Transition-Metal-Free Synthesis of Phenanthridinones through Visible-Light-Driven Oxidative C-H Amidation
Usami, Kaoru; et al, European Journal of Organic Chemistry, 2020, 2020(10), 1496-1504

합성회로 11

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  2 min, rt
1.2 rt; 12 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 50 °C; 12 h, 50 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
참조
Photocatalytic Dehydrogenative Lactonization of 2-Arylbenzoic Acids
Ramirez, Nieves P.; et al, Organic Letters, 2015, 17(18), 4550-4553

합성회로 12

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water
참조
A practical preparation of 2-carboxyphenylboronic acid and its application for the preparation of biaryl-2-carboxylic acids using Suzuki coupling reactions
Tao, Bin; et al, Synthesis, 2002, (8), 1043-1046

합성회로 13

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Acetonitrile ,  Water ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity
George, Stephen R. D.; et al, Organic & Biomolecular Chemistry, 2015, 13(43), 10745-10750

합성회로 14

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  14 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
참조
Vitamin Catalysis: Direct, Photocatalytic Synthesis of Benzocoumarins via (-)-Riboflavin-Mediated Electron Transfer
Morack, Tobias; et al, Organic Letters, 2018, 20(5), 1316-1319

합성회로 15

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity
George, Stephen R. D.; et al, Organic & Biomolecular Chemistry, 2015, 13(43), 10745-10750

2-[4-(trifluoromethyl)phenyl]benzoic acid Raw materials

2-[4-(trifluoromethyl)phenyl]benzoic acid Preparation Products

2-[4-(trifluoromethyl)phenyl]benzoic acid 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:84392-17-6)2-[4-(trifluoromethyl)phenyl]benzoic acid
A840771
순결:99%
재다:100g
가격 ($):186.0